molecular formula C5H2ClF3N2 B1426073 3-chloro-4-(trifluoromethyl)Pyridazine CAS No. 749258-96-6

3-chloro-4-(trifluoromethyl)Pyridazine

Cat. No. B1426073
M. Wt: 182.53 g/mol
InChI Key: JHLNYYAILLQDCR-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)pyridazine, also known as CTP, is a heterocyclic compound commonly used in organic synthesis. It is a colorless, odorless, crystalline solid that is soluble in water. CTP is a versatile reagent that is used in a variety of synthetic processes, including the synthesis of azo dyes, pharmaceuticals, and polymers. It is also used in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. CTP is an important intermediate for the synthesis of many compounds and has been studied extensively for its use in scientific research applications.

Scientific Research Applications

Herbicidal and Bleaching Activities

  • 3-Chloro-4-(trifluoromethyl)Pyridazine derivatives have been identified as compounds with significant herbicidal and bleaching activities. For instance, 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and demonstrated potent herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides like diflufenican (Han Xu et al., 2008).

Antimicrobial and Antitumor Activities

  • Pyridazine derivatives, including those related to 3-Chloro-4-(trifluoromethyl)Pyridazine, have shown promising biological properties such as antimicrobial and anti-tumor activities. For example, triazole pyridazine derivatives have been synthesized and evaluated for these properties, demonstrating significant potential in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).

Surface Protection and Corrosion Inhibition

  • Certain 3-chloropyridazine derivatives have been tested for their potential in protecting surfaces and inhibiting corrosion of metals such as mild steel in acidic environments. These studies reveal that pyridazine derivatives can act as effective corrosion inhibitors, suggesting their utility in industrial applications (L. Olasunkanmi et al., 2018).

Antioxidant Activity

  • Pyridazine compounds, including those derived from 3-Chloro-4-(trifluoromethyl)Pyridazine, have been investigated for their antioxidant activities. These studies involve detailed structural analysis, computational modeling, and biological evaluation, highlighting the potential of these compounds in therapeutic applications (Hamdi Hamid Sallam et al., 2021).

Potential in Water Oxidation

  • Research has explored the use of complexes involving pyridazine derivatives for water oxidation, a critical process in energy conversion and storage. For example, studies on dinuclear complexes with pyridazine ligands have shown potential in oxygen evolution, relevant to catalysis and renewable energy technologies (R. Zong et al., 2005).

Anticancer Applications

  • Binuclear complexes of metals like nickel, copper, and zinc with pyridazine-based ligands have been synthesized and characterized for their potential as anticancer agents. These studies include detailed structural, spectroscopic, and biological evaluations, indicating the role of these complexes in cancer therapy (U. M. Rafi et al., 2016).

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-2-10-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLNYYAILLQDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296735
Record name 3-Chloro-4-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(trifluoromethyl)Pyridazine

CAS RN

749258-96-6
Record name 3-Chloro-4-(trifluoromethyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749258-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-TRIFLUOROMETHYL-PYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Brule, JP Bouillon, E Nicolai, C Portella - Synthesis, 2003 - thieme-connect.com
α-Trifluoromethyl γ-keto thiolesters 4a and 7, obtained from the corresponding perfluoroketene dithioacetals 3a, led in a two-step sequence (condensation with hydrazine-…
Number of citations: 18 www.thieme-connect.com

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